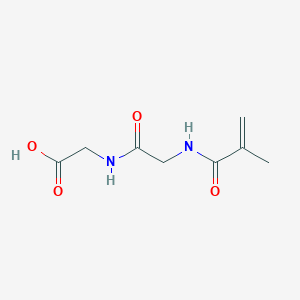

Methacryloylglycylglycine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Methacryloylglycylglycine is synthesized through a process involving the reaction of glycyl-glycine dimer with methacryloyl chloride. The reaction typically occurs in an aqueous solution with sodium hydroxide as a catalyst . The general steps are as follows:

- Dissolve glycyl-glycine dimer in water.

- Add sodium hydroxide to the solution.

- Slowly add methacryloyl chloride while maintaining the reaction temperature.

- Stir the mixture until the reaction is complete.

- Purify the product through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions

Methacryloylglycylglycine undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of initiators to form poly(this compound), which is used in drug delivery systems.

Ionic Interactions: It forms polyelectrolyte complexes with compounds like chitosan through ionic interactions between its carboxyl groups and the amino groups of chitosan.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Ionic Interactions: The reaction typically occurs in aqueous solutions at room temperature.

Major Products Formed

Poly(this compound): A polymer used in various biomedical applications.

Nanoparticles: Formed through in situ polymerization with chitosan, used for drug delivery.

科学的研究の応用

Methacryloylglycylglycine has a wide range of applications in scientific research, including:

作用機序

Methacryloylglycylglycine exerts its effects primarily through its ability to form polymer complexes and nanoparticles. The ionic interactions between its carboxyl groups and the amino groups of other compounds facilitate the formation of stable complexes. These complexes can encapsulate drugs, enhancing their delivery and efficacy .

類似化合物との比較

Similar Compounds

Methacrylate-functionalized gelatin (GelMA): Used in the preparation of hybrid hydrogels for biomedical applications.

Poly(N-(2-hydroxypropyl)methacrylamide): Utilized in the synthesis of block copolymers for drug delivery.

Uniqueness

Methacryloylglycylglycine is unique due to its biocompatibility and ability to form stable polymer complexes with a wide range of compounds. This makes it particularly valuable in the development of drug delivery systems and advanced materials .

生物活性

Methacryloylglycylglycine (MAGG) is a synthetic compound derived from glycylglycine, which has garnered attention in biomedical research due to its potential applications in drug delivery systems, tissue engineering, and cancer therapy. This article explores the biological activity of MAGG, focusing on its synthesis, pharmacological properties, and therapeutic implications.

Synthesis of this compound

MAGG is synthesized through a reaction between glycylglycine and methacryloyl chloride. The process typically involves:

- Preparation of Glycylglycine : Glycylglycine is obtained through standard peptide synthesis techniques.

- Reaction with Methacryloyl Chloride : The amino acid is reacted with methacryloyl chloride in an aqueous medium at controlled pH levels to form the methacryloyl derivative.

- Purification : The product is purified via crystallization or chromatography, yielding MAGG with a high degree of purity and a melting point around 200-201 °C .

1. Antitumor Activity

Recent studies have highlighted the potential of MAGG in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents. Its mechanism involves:

- Induction of Apoptosis : MAGG has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .

- Nanoconjugate Formation : When conjugated with other therapeutic agents, MAGG enhances the stability and bioavailability of these compounds, facilitating targeted delivery to tumor sites .

2. Drug Delivery Systems

MAGG serves as a key component in novel drug delivery systems due to its favorable physicochemical properties:

- Polymer Conjugates : MAGG can be incorporated into polymeric structures that improve drug solubility and prolong circulation time in the bloodstream. For instance, HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers containing MAGG have demonstrated improved biodistribution and targeted delivery capabilities .

- Controlled Release : The incorporation of MAGG into polymer matrices allows for controlled release profiles of therapeutic agents, minimizing side effects while maximizing therapeutic efficacy .

Case Study 1: Efficacy in Murine Models

A preclinical study investigated the efficacy of MAGG-conjugated nanocarriers in murine models of non-Hodgkin's lymphoma. The results indicated:

- Cancer Cell Eradication : Significant reduction in tumor size was observed in treated mice compared to controls.

- Survival Rates : Long-term survival was noted in 60% of treated animals, showcasing the potential for MAGG-based therapies in oncology .

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the biodistribution of MAGG-containing polymer conjugates. Key findings included:

- Enhanced Tumor Localization : Conjugates showed significantly higher accumulation in tumor tissues compared to free drugs.

- Reduced Systemic Toxicity : Lower concentrations were detected in non-target organs, indicating a favorable safety profile .

Data Tables

| Property | Value |

|---|---|

| Synthesis Yield | >75% |

| Melting Point | 200-201 °C |

| Apoptosis Induction (IC50) | Varies by cell line |

| Tumor Size Reduction (%) | >50% (in vivo) |

| Long-Term Survival (%) | 60% (in murine models) |

特性

IUPAC Name |

2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h1,3-4H2,2H3,(H,9,11)(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYHSQYLBPKGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437175 | |

| Record name | methacryloylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57950-62-6 | |

| Record name | methacryloylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。